N'-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide
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Overview
Description
N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide is a complex organic compound that features multiple functional groups, including a nitro group, a pyrazole ring, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Oxazole Ring Formation: The oxazole ring can be formed by cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Coupling Reaction: The nitro-substituted pyrazole is then coupled with the oxazole derivative through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the oxazole-pyrazole intermediate with pyridine-4-carbohydrazide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The pyrazole and oxazole rings can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or alkylation using alkyl halides in the presence of a base.
Major Products
Amino derivatives: From the reduction of the nitro group.
Alcohol derivatives: From the reduction of carbonyl groups.
Halogenated derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the nitro group and heterocyclic rings suggests that it could exhibit biological activity, such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It could also be used as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-3-carbohydrazide: Similar structure but with a different position of the carbohydrazide group.
N’-({5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide: Similar structure but with an amino group instead of a nitro group.
N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazone: Similar structure but with a carbohydrazone group instead of a carbohydrazide group.
Uniqueness
The uniqueness of N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both pyrazole and oxazole rings, along with the nitro group, makes it a versatile compound for various scientific and industrial applications.
This detailed article provides a comprehensive overview of N’-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H11N7O5 |
---|---|
Molecular Weight |
357.28 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-N'-(pyridine-4-carbonyl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C14H11N7O5/c22-13(9-1-3-15-4-2-9)17-18-14(23)12-5-11(26-19-12)8-20-7-10(6-16-20)21(24)25/h1-7H,8H2,(H,17,22)(H,18,23) |
InChI Key |
NEEBBFXNZZQUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)C2=NOC(=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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